5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine
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Overview
Description
5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine is a complex organic compound with the molecular formula C21H24N2 It is characterized by a pyrrole ring substituted with benzyl, butyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a pyrrole ring through the Paal-Knorr synthesis, followed by the introduction of benzyl, butyl, and phenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of starting materials, reaction optimization, purification, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-2-amine
- 5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-4-amine
- 5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-5-amine
Uniqueness
5-Benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-benzyl-2-butyl-N-phenyl-1H-pyrrol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2/c1-2-3-14-20-21(22-18-12-8-5-9-13-18)16-19(23-20)15-17-10-6-4-7-11-17/h4-13,16,22-23H,2-3,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINIMLPWCRRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(N1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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